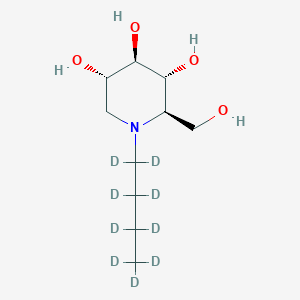

Miglustat-d9

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C10H21NO4 |

|---|---|

Molecular Weight |

228.33 g/mol |

IUPAC Name |

(2R,3R,4R,5S)-2-(hydroxymethyl)-1-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)piperidine-3,4,5-triol |

InChI |

InChI=1S/C10H21NO4/c1-2-3-4-11-5-8(13)10(15)9(14)7(11)6-12/h7-10,12-15H,2-6H2,1H3/t7-,8+,9-,10-/m1/s1/i1D3,2D2,3D2,4D2 |

InChI Key |

UQRORFVVSGFNRO-VYNVFXNFSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N1C[C@@H]([C@H]([C@@H]([C@H]1CO)O)O)O |

Canonical SMILES |

CCCCN1CC(C(C(C1CO)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Miglustat-d9 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Miglustat-d9, a deuterated internal standard for the quantitative analysis of Miglustat. This document outlines a plausible and detailed synthetic methodology, comprehensive characterization techniques, and the application of this stable isotope-labeled compound in research settings.

Introduction

Miglustat, N-butyldeoxynojirimycin, is an iminosugar that functions as a competitive and reversible inhibitor of the enzyme glucosylceramide synthase.[1] It is utilized in the treatment of Type I Gaucher disease.[2] this compound is the deuterium-labeled version of Miglustat, where the nine hydrogen atoms on the N-butyl group are replaced with deuterium.[2][3] This isotopic labeling makes this compound an ideal internal standard for bioanalytical and pharmacokinetic studies involving Miglustat, as it shares identical chemical and physical properties but is distinguishable by its higher molecular weight in mass spectrometry.[4]

Synthesis of this compound

The synthesis of this compound can be achieved through a reductive amination of a protected 1-deoxynojirimycin (DNJ) derivative with a deuterated butyraldehyde, followed by deprotection. This approach is adapted from established methods for the synthesis of Miglustat and other N-alkylated deoxynojirimycin analogs.

Synthetic Pathway

The overall synthetic scheme involves two main stages: the preparation of the protected 1-deoxynojirimycin precursor and the subsequent reductive amination with deuterated butyraldehyde, followed by final deprotection.

Caption: General synthetic pathway for this compound.

Experimental Protocol: Reductive Amination and Deprotection

This protocol details the synthesis of this compound from a readily available protected 1-deoxynojirimycin precursor, such as 2,3,4,6-tetra-O-benzyl-1-deoxynojirimycin.

Materials:

-

2,3,4,6-tetra-O-benzyl-1-deoxynojirimycin

-

Butyraldehyde-d8

-

Sodium cyanoborohydride (NaBH3CN)

-

Methanol (MeOH)

-

Palladium on carbon (10% Pd/C)

-

Hydrogen gas (H2)

-

Ethyl acetate (EtOAc)

-

Hydrochloric acid (HCl)

Procedure:

-

Reductive Amination:

-

Dissolve 2,3,4,6-tetra-O-benzyl-1-deoxynojirimycin (1.0 eq) in methanol.

-

Add butyraldehyde-d8 (1.2 eq) to the solution.

-

Stir the mixture at room temperature for 1 hour.

-

Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Quench the reaction by adding 1 M HCl.

-

Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain crude N-(butyl-d9)-2,3,4,6-tetra-O-benzyl-1-deoxynojirimycin.

-

-

Deprotection:

-

Dissolve the crude protected this compound in methanol.

-

Add 10% Pd/C catalyst.

-

Stir the suspension under a hydrogen atmosphere (1 atm) at room temperature for 48 hours.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield crude this compound.

-

-

Purification:

-

The crude product can be purified by column chromatography on silica gel using a gradient of dichloromethane and methanol to afford pure this compound.

-

| Parameter | Value | Reference |

| Starting Material | 2,3,4,6-tetra-O-benzyl-1-deoxynojirimycin | |

| Deuterated Reagent | Butyraldehyde-d8 | N/A |

| Reducing Agent | Sodium cyanoborohydride | |

| Deprotection Catalyst | 10% Palladium on Carbon | |

| Typical Yield | Not explicitly reported for d9, but similar reactions yield 70-90% |

Characterization of this compound

The successful synthesis of this compound is confirmed through a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The ¹H NMR spectrum of this compound is expected to be very similar to that of Miglustat, with the key difference being the absence of signals corresponding to the N-butyl group protons. The signals for the polyhydroxylated piperidine ring protons should remain.

| Miglustat Proton Assignment | Expected Chemical Shift (ppm) in D₂O | Expected ¹H NMR Signal for this compound | Reference |

| H-1a, H-1e | 2.2 - 3.2 | Present | |

| H-2 | 3.3 - 3.5 | Present | |

| H-3 | 3.5 - 3.7 | Present | |

| H-4 | 3.5 - 3.7 | Present | |

| H-5 | 2.8 - 3.0 | Present | |

| H-6a, H-6b | 3.6 - 3.9 | Present | |

| N-CH₂- (butyl) | ~2.5 - 2.7 | Absent | |

| -CH₂- (butyl) | ~1.4 - 1.6 | Absent | |

| -CH₂- (butyl) | ~1.3 - 1.4 | Absent | |

| -CH₃ (butyl) | ~0.9 | Absent |

¹³C NMR: The ¹³C NMR spectrum of this compound will show signals for the piperidine ring carbons, which will be consistent with the spectrum of Miglustat. The signals for the N-butyl-d9 carbons will be present but may be broadened and show reduced intensity due to the coupling with deuterium.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the incorporation of deuterium.

Expected Mass Data:

-

Molecular Formula of Miglustat: C₁₀H₂₁NO₄

-

Monoisotopic Mass of Miglustat: 219.1471 g/mol

-

Molecular Formula of this compound: C₁₀H₁₂D₉NO₄

-

Expected Monoisotopic Mass of this compound: 228.2017 g/mol

LC-MS/MS Analysis: In tandem mass spectrometry, Miglustat typically shows a parent ion [M+H]⁺ at m/z 220.1 and a characteristic fragment ion at m/z 158.0. For this compound, the expected parent ion [M+H]⁺ would be at m/z 229.2. The fragmentation pattern would need to be analyzed to confirm the location of the deuterium atoms.

| Compound | Expected [M+H]⁺ (m/z) | Characteristic Fragment Ion (m/z) | Reference |

| Miglustat | 220.1 | 158.0 | |

| This compound | 229.2 | To be determined experimentally | N/A |

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the synthesized this compound. Since deuterium substitution has a negligible effect on the polarity of the molecule, the retention time of this compound is expected to be very similar to that of unlabeled Miglustat under the same chromatographic conditions.

Typical HPLC Conditions for Miglustat:

-

Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or C18 reverse-phase

-

Mobile Phase: Acetonitrile/water with a buffer (e.g., ammonium acetate)

-

Detection: UV (low wavelength) or Mass Spectrometry (for higher sensitivity and specificity)

Caption: Workflow for the purification and characterization of this compound.

Application in Research

This compound is primarily used as an internal standard in quantitative bioanalytical methods, such as LC-MS/MS, for the determination of Miglustat concentrations in biological matrices like plasma, urine, and tissue samples. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it corrects for variations in sample preparation, matrix effects, and instrument response, leading to highly accurate and precise results.

Caption: Workflow for the use of this compound as an internal standard.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The outlined synthetic route, based on established chemical principles, offers a reliable method for obtaining this valuable research tool. The characterization data, predicted from the known properties of Miglustat, provide a clear basis for confirming the identity, purity, and isotopic enrichment of the synthesized compound. The use of this compound as an internal standard is crucial for the accurate quantification of Miglustat in preclinical and clinical research, contributing to a better understanding of its pharmacokinetics and therapeutic effects.

References

The Use of Isotopic Labeling in Pharmacokinetic Studies: A Technical Guide to Miglustat-d9

For Researchers, Scientists, and Drug Development Professionals

Introduction

Miglustat, an N-alkylated imino sugar, is a competitive and reversible inhibitor of the enzyme glucosylceramide synthase, which is crucial in the synthesis of most glycosphingolipids. This mechanism of action makes it a therapeutic agent for lysosomal storage disorders such as Type 1 Gaucher disease and Niemann-Pick disease type C. Understanding the pharmacokinetic profile of Miglustat is critical for optimizing dosing regimens and ensuring therapeutic efficacy.

Contrary to what might be expected for many pharmaceutical compounds, studies in both humans and rats have shown that Miglustat undergoes minimal to no metabolism in vivo. The drug is primarily excreted unchanged through the kidneys. This characteristic presents a unique application for isotopic labeling. Instead of being used to trace metabolic pathways, a deuterated form of the drug, Miglustat-d9, serves as an ideal internal standard for accurate quantification of the parent drug in biological matrices during pharmacokinetic studies.

This technical guide provides a comprehensive overview of the application of this compound as an internal standard in the bioanalysis of Miglustat. It details the rationale for its use, experimental protocols for quantification, and relevant pharmacokinetic data.

Rationale for Using this compound as an Internal Standard

In quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS/MS), an internal standard (IS) is crucial for correcting for variability in sample preparation and instrument response. An ideal IS has physicochemical properties very similar to the analyte of interest. Isotopically labeled compounds, such as this compound, are considered the gold standard for internal standards in mass spectrometry-based assays for several reasons:

-

Similar Chemical and Physical Properties: Deuterium substitution has a minimal effect on the chemical properties of the molecule. Therefore, this compound behaves almost identically to unlabeled Miglustat during sample extraction, chromatography, and ionization.

-

Co-elution with Analyte: Due to its similar properties, this compound co-elutes with Miglustat from the liquid chromatography column, ensuring that any matrix effects or fluctuations in ionization efficiency affect both the analyte and the internal standard similarly.

-

Distinct Mass-to-Charge Ratio (m/z): The nine deuterium atoms in this compound give it a distinct mass-to-charge ratio from the unlabeled Miglustat, allowing for simultaneous but separate detection by the mass spectrometer.

Synthesis of this compound

While this compound is commercially available from various suppliers of isotopically labeled compounds, understanding its synthesis provides valuable context. A common synthetic route involves the reductive amination of a glucose-derived precursor with a deuterated butylamine or by using a deuterium source in the reduction step.

A plausible synthetic approach for N-butyldeoxynojirimycin-d9 (this compound) involves the reductive amination of 1-deoxynojirimycin with deuterated butyraldehyde (butyraldehyde-d8) in the presence of a reducing agent like sodium cyanoborohydride. The nine deuterium atoms are located on the n-butyl chain.

Experimental Protocols

The following is a representative experimental protocol for the quantification of Miglustat in human plasma using this compound as an internal standard, based on established LC-MS/MS methods.[1][2]

Sample Preparation (Protein Precipitation)

-

To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol) to achieve a final concentration of 100 ng/mL.

-

Add 300 µL of cold acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Chromatographic System: A high-performance liquid chromatography (HPLC) system capable of gradient elution.

-

Column: A C18 reversed-phase column (e.g., Gemini C18, 50 x 2.1 mm, 5 µm) is suitable.

-

Mobile Phase: A gradient elution using:

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

-

Flow Rate: 0.5 mL/min

-

Injection Volume: 10 µL

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Miglustat: m/z 220.2 → 158.1

-

This compound: m/z 229.2 → 167.1

-

Data Presentation

Table 1: LC-MS/MS Method Validation Parameters for Miglustat Quantification using a Stable Isotope-Labeled Internal Standard

| Parameter | Result |

| Linearity Range | 10 - 5000 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 10 ng/mL |

| Intra-day Precision (%CV) | |

| Low QC (30 ng/mL) | < 10% |

| Mid QC (500 ng/mL) | < 8% |

| High QC (4000 ng/mL) | < 7% |

| Inter-day Precision (%CV) | |

| Low QC (30 ng/mL) | < 12% |

| Mid QC (500 ng/mL) | < 9% |

| High QC (4000 ng/mL) | < 8% |

| Accuracy (% Bias) | |

| Low QC (30 ng/mL) | ± 10% |

| Mid QC (500 ng/mL) | ± 8% |

| High QC (4000 ng/mL) | ± 7% |

| Matrix Effect | Minimal |

| Recovery | > 85% |

Note: The values presented are representative and may vary between different validated methods.

Table 2: Pharmacokinetic Parameters of Miglustat in Healthy Adults after a Single 100 mg Oral Dose

| Parameter | Mean Value (± SD) or Median (Range) |

| Cmax (ng/mL) | 850 ± 150 |

| Tmax (hr) | 2.5 (1.5 - 4.0) |

| AUC₀₋t (ng·hr/mL) | 5500 ± 1200 |

| AUC₀₋inf (ng·hr/mL) | 5800 ± 1300 |

| t₁/₂ (hr) | 6.5 ± 1.5 |

| CL/F (L/hr) | 17.2 ± 3.5 |

| Vd/F (L) | 150 ± 30 |

Data compiled from published pharmacokinetic studies of Miglustat.

Visualization of Key Concepts

Conclusion

The isotopic labeling of Miglustat to produce this compound provides a powerful tool for the accurate and precise quantification of the drug in biological samples. Due to the minimal in vivo metabolism of Miglustat, the primary application of its deuterated analog is not in metabolic profiling but as a robust internal standard for pharmacokinetic studies. The use of this compound in LC-MS/MS assays allows for reliable determination of key pharmacokinetic parameters, which is essential for the clinical management of patients undergoing treatment with this important therapeutic agent. This technical guide outlines the fundamental principles and provides a practical framework for researchers and drug development professionals in the application of this compound for bioanalytical purposes.

References

- 1. Validated LC-MS/MS method for the quantitative determination of the glucosylceramide synthase inhibitor miglustat in mouse plasma and human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics, safety and tolerability of miglustat in the treatment of pediatric patients with GM2 gangliosidosis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Miglustat-d9

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of Miglustat-d9, a deuterated analog of the glucosylceramide synthase inhibitor, Miglustat. This document is intended to serve as a technical resource, offering detailed information on the compound's characteristics, analytical methodologies, and its role in relevant biological pathways.

Core Physical and Chemical Properties

This compound, also known as N-Butyldeoxynojirimycin-d9, is a synthetic analog of D-glucose. The incorporation of nine deuterium atoms into the butyl chain enhances its utility as an internal standard in quantitative analytical studies, particularly in mass spectrometry-based assays, due to its distinct mass shift from the non-deuterated form.

Table 1: Physical and Chemical Properties of this compound and its Hydrochloride Salt

| Property | This compound | This compound Hydrochloride |

| Chemical Name | (2R,3R,4R,5S)-1-(Butyl-d9)-2-(hydroxymethyl)piperidine-3,4,5-triol | (2R,3R,4R,5S)-1-(Butyl-d9)-2-(hydroxymethyl)piperidine-3,4,5-triol hydrochloride |

| Synonyms | N-Butyldeoxynojirimycin-d9, NB-DNJ-d9, OGT 918-d9 | N-Butyldeoxynojirimycin-d9 hydrochloride, NB-DNJ-d9 hydrochloride |

| Molecular Formula | C₁₀H₁₂D₉NO₄ | C₁₀H₁₂D₉NO₄·HCl |

| Molecular Weight | 228.33 g/mol [1] | 264.79 g/mol [2] |

| Appearance | Solid | White to off-white solid |

| Isotopic Purity | ≥98% Deuterium | ≥98% Deuterium |

Table 2: Solubility Data

| Solvent | Solubility of this compound Hydrochloride |

| DMSO | Soluble to 75 mM |

| Water | Soluble to 75 mM |

Mechanism of Action: Inhibition of Glucosylceramide Synthase

Miglustat, the non-deuterated parent compound of this compound, functions as a competitive and reversible inhibitor of the enzyme glucosylceramide synthase (GCS).[3][4] GCS catalyzes the first committed step in the biosynthesis of most glycosphingolipids by transferring glucose from UDP-glucose to ceramide. By inhibiting this enzyme, Miglustat reduces the production of glucosylceramide and downstream glycosphingolipids. This "substrate reduction therapy" is the primary mechanism for its therapeutic effect in diseases like Gaucher disease type 1 and Niemann-Pick disease type C, where the accumulation of glycosphingolipids is pathogenic.

Experimental Protocols

Synthesis of this compound

A general synthetic workflow is outlined below:

Characterization and Quantification by LC-MS/MS

This compound is primarily used as an internal standard for the quantification of Miglustat in biological matrices. The following is a representative LC-MS/MS protocol adapted from a validated method for Miglustat.

Sample Preparation (Plasma):

-

To 50 µL of plasma, add a known concentration of this compound as the internal standard.

-

Precipitate proteins by adding 200 µL of methanol.

-

Vortex the mixture thoroughly.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Chromatographic Conditions:

-

HPLC System: Agilent 1200 series or equivalent.

-

Column: Gemini C18, 50 x 2.0 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient to ensure separation from matrix components.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

Mass Spectrometric Conditions:

-

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., AB Sciex API 4000).

-

Ionization Source: Electrospray Ionization (ESI) in positive mode.

-

MRM Transitions:

-

Miglustat: m/z 220.2 → 158.1

-

This compound: m/z 229.2 → 167.1

-

-

Ion Source Parameters: Optimized for maximum signal intensity (e.g., IonSpray Voltage: 5500 V, Temperature: 500 °C).

Structural Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for confirming the structure and isotopic labeling of this compound.

Sample Preparation:

-

Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., Methanol-d4 or D₂O).

¹H NMR Spectroscopy:

-

Instrument: 400 MHz or higher NMR spectrometer.

-

Parameters:

-

A standard proton experiment is performed.

-

The absence of signals in the butyl region of the spectrum, compared to the spectrum of non-deuterated Miglustat, confirms the high level of deuteration. The remaining signals will correspond to the protons on the piperidine ring and the hydroxymethyl group.

-

¹³C NMR Spectroscopy:

-

Instrument: 100 MHz or higher NMR spectrometer.

-

Parameters:

-

A standard carbon experiment (proton-decoupled) is performed.

-

The signals corresponding to the butyl-d9 carbons will appear as multiplets with significantly reduced intensity due to C-D coupling and longer relaxation times.

-

Conclusion

This compound is an indispensable tool for the accurate quantification of Miglustat in preclinical and clinical research. Its physical and chemical properties are well-defined, and robust analytical methods for its use are established. This guide provides essential technical information to aid researchers and drug development professionals in the effective application of this compound in their studies. The understanding of its parent compound's mechanism of action further contextualizes its importance in the development of therapies for lysosomal storage disorders.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Validated LC-MS/MS method for the quantitative determination of the glucosylceramide synthase inhibitor miglustat in mouse plasma and human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Portico [access.portico.org]

The Kinetic Advantage: A Technical Guide to the Mechanism of Action of Deuterated Miglustat

For Researchers, Scientists, and Drug Development Professionals

Abstract

Miglustat, an inhibitor of glucosylceramide synthase, has been a cornerstone in substrate reduction therapy for lysosomal storage disorders such as Gaucher disease type 1 and Niemann-Pick disease type C. This technical guide delves into the enhanced potential of a deuterated form of miglustat. By leveraging the kinetic isotope effect, deuteration offers a promising strategy to refine the pharmacokinetic and pharmacodynamic profile of the parent molecule. This document outlines the core mechanism of action, presents a comparative analysis of expected improvements in key biopharmaceutical parameters, details hypothetical experimental protocols for characterization, and provides visual representations of the underlying biochemical pathways and experimental workflows. While direct experimental data on deuterated miglustat is not yet widely published, this guide synthesizes established principles of deuteration and the known pharmacology of miglustat to provide a comprehensive theoretical framework for researchers in the field.

Introduction: The Rationale for Deuterating Miglustat

Miglustat functions as a competitive and reversible inhibitor of glucosylceramide synthase, the enzyme that catalyzes the initial step in the synthesis of most glycosphingolipids.[1][2] By reducing the rate of glycosphingolipid biosynthesis, miglustat alleviates the pathological accumulation of these lipids in lysosomal storage disorders.[2]

Deuteration, the substitution of hydrogen atoms with their stable, non-radioactive isotope deuterium, can significantly alter a drug's metabolic fate.[][4] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, a phenomenon known as the kinetic isotope effect (KIE). This increased bond strength can make a deuterated drug more resistant to enzymatic metabolism, particularly by cytochrome P450 (CYP) enzymes. The potential benefits of this "deuterium switch" include a longer plasma half-life, increased systemic exposure (AUC), and a reduction in the formation of metabolites, which may contribute to off-target effects.

This guide explores the anticipated mechanism of action of deuterated miglustat, building upon the well-established pharmacology of its parent compound.

Core Mechanism of Action

The primary mechanism of action of deuterated miglustat is expected to be identical to that of miglustat: the competitive and reversible inhibition of glucosylceramide synthase. As a synthetic analogue of D-glucose, miglustat binds to the active site of the enzyme, preventing the formation of glucosylceramide from ceramide and UDP-glucose. This leads to a reduction in the substrate load for downstream enzymes in the glycosphingolipid pathway, thereby mitigating the cellular pathology in diseases like Gaucher and Niemann-Pick type C.

The key distinction of the deuterated analogue lies in its metabolic stability. While miglustat itself is not extensively metabolized, deuteration at sites susceptible to minor oxidative metabolism could further enhance its resistance to breakdown, leading to a more favorable pharmacokinetic profile.

Comparative Pharmacokinetic and Efficacy Data (Hypothetical)

The following tables present a hypothetical comparison of key pharmacokinetic and efficacy parameters between standard miglustat and a potential deuterated version. These projections are based on the known properties of miglustat and the established principles of the kinetic isotope effect.

Table 1: Hypothetical Comparative Pharmacokinetics of Miglustat and Deuterated Miglustat

| Parameter | Miglustat | Deuterated Miglustat (Projected) | Rationale for Projection |

| Bioavailability | ~40-60% (in rats) | >60% | Reduced first-pass metabolism due to deuteration. |

| Half-life (t½) | ~6-7 hours | 8-12 hours | Slower rate of metabolic clearance due to the kinetic isotope effect. |

| Time to Max. Conc. (Tmax) | ~2.5 hours | ~2.5-3 hours | Absorption is unlikely to be significantly affected by deuteration. |

| Area Under the Curve (AUC) | Variable | Increased | A longer half-life and reduced clearance would lead to greater overall drug exposure. |

| Metabolism | Not extensively metabolized | Minimally metabolized | Deuteration would further stabilize metabolically susceptible positions. |

| Elimination | Primarily renal | Primarily renal | The primary route of elimination is not expected to change. |

Table 2: Projected Efficacy and Safety Profile of Deuterated Miglustat

| Parameter | Miglustat | Deuterated Miglustat (Projected) | Rationale for Projection |

| Therapeutic Dose | 100 mg three times daily | Lower dose or less frequent dosing | Increased bioavailability and half-life may allow for a reduced dosing regimen to achieve the same therapeutic effect. |

| Efficacy | Reduction in spleen and liver volume, improvement in hematological parameters | Similar or improved efficacy at a lower dose | Sustained therapeutic concentrations could lead to more consistent target engagement. |

| Adverse Effects | Diarrhea, weight loss, tremor | Potentially reduced adverse effects | A lower required dose could lead to a decrease in dose-dependent side effects. |

Experimental Protocols

Glucosylceramide Synthase Inhibition Assay

This protocol outlines a method to determine and compare the inhibitory potency (IC50) of miglustat and its deuterated analogue against glucosylceramide synthase.

Materials:

-

Purified human glucosylceramide synthase

-

Ceramide substrate

-

UDP-[14C]-glucose (radiolabeled substrate)

-

Miglustat and deuterated miglustat standards

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Scintillation cocktail and vials

-

Microplate reader or scintillation counter

Procedure:

-

Prepare Reagents: Dissolve miglustat and deuterated miglustat in the assay buffer to create a range of concentrations.

-

Enzyme and Substrate Preparation: Dilute the purified enzyme and ceramide substrate in the assay buffer.

-

Reaction Setup: In a 96-well plate, combine the enzyme, assay buffer, and varying concentrations of either miglustat or deuterated miglustat. Include control wells with no inhibitor.

-

Initiate Reaction: Add UDP-[14C]-glucose to each well to start the reaction.

-

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).

-

Stop Reaction: Terminate the reaction by adding a stop solution (e.g., chloroform:methanol mixture).

-

Extraction and Measurement: Extract the radiolabeled glucosylceramide and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

In Vivo Pharmacokinetic Study in a Rodent Model

This protocol describes a typical rodent study to compare the pharmacokinetic profiles of miglustat and deuterated miglustat.

Materials:

-

Male Sprague-Dawley rats

-

Miglustat and deuterated miglustat for oral administration

-

Vehicle for drug formulation (e.g., 0.5% methylcellulose)

-

Blood collection supplies (e.g., capillary tubes, EDTA tubes)

-

LC-MS/MS system for drug quantification

Procedure:

-

Animal Dosing: Administer a single oral dose of either miglustat or deuterated miglustat to separate groups of rats.

-

Blood Sampling: Collect blood samples from the tail vein at multiple time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma.

-

Sample Analysis: Quantify the concentration of the parent drug in the plasma samples using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t½) for both compounds using appropriate software.

Visualizations

Signaling Pathway of Miglustat Action

Caption: Mechanism of Action of Deuterated Miglustat.

Experimental Workflow for Pharmacokinetic Analysis

Caption: Workflow for Comparative Pharmacokinetic Studies.

Conclusion

Deuterated miglustat represents a logical and scientifically grounded evolution of a proven therapeutic agent. The core inhibitory mechanism against glucosylceramide synthase remains the same, but the strategic incorporation of deuterium is anticipated to confer significant pharmacokinetic advantages. A longer half-life and increased systemic exposure could translate to a more favorable dosing regimen and potentially an improved safety profile. The experimental protocols and conceptual frameworks presented in this guide provide a roadmap for the preclinical and clinical development of this promising therapeutic candidate. Further research is warranted to empirically validate these theoretical benefits and fully characterize the profile of deuterated miglustat.

References

The Role of Miglustat-d9 in Gaucher Disease Research Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of Miglustat-d9 in the context of Gaucher disease research. It delves into the mechanism of action of its non-deuterated counterpart, Miglustat, its application in various research models, and detailed experimental protocols where this compound serves as a critical analytical tool.

Introduction to Gaucher Disease and Substrate Reduction Therapy

Gaucher disease (GD) is an autosomal recessive lysosomal storage disorder caused by mutations in the GBA1 gene, leading to a deficiency of the enzyme glucocerebrosidase (GCase).[1][2] This enzymatic defect results in the accumulation of its substrate, glucosylceramide (GlcCer), primarily within macrophages, which become engorged and are referred to as "Gaucher cells."[1][2] The clinical manifestations of GD are heterogeneous, ranging from visceral involvement (hepatosplenomegaly), hematological abnormalities (anemia, thrombocytopenia), and skeletal disease in type 1, to severe neurological complications in types 2 and 3.[3]

One of the therapeutic strategies for Gaucher disease is Substrate Reduction Therapy (SRT). SRT aims to decrease the rate of GlcCer synthesis to a level that the residual GCase activity can manage, thereby reducing the accumulation of the substrate. Miglustat (N-butyldeoxynojirimycin) is an orally administered small molecule that functions as a competitive and reversible inhibitor of glucosylceramide synthase (GCS), the enzyme responsible for the first committed step in the biosynthesis of most glycosphingolipids.

This compound: A Tool for Precise Quantification

This compound is a deuterated form of Miglustat, where nine hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for the quantitative analysis of Miglustat in biological matrices such as plasma, cerebrospinal fluid (CSF), and tissue homogenates. In analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard is crucial for achieving high accuracy and precision by correcting for variations in sample preparation and instrument response.

Mechanism of Action of Miglustat

Miglustat acts by inhibiting glucosylceramide synthase. This enzyme catalyzes the transfer of glucose from UDP-glucose to ceramide, forming glucosylceramide. By inhibiting this initial step, Miglustat effectively reduces the production of GlcCer and downstream glycosphingolipids.

References

A Technical Guide to Research-Grade Miglustat-d9: Commercial Sources, Purity, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial sources, purity, and key research applications of Miglustat-d9. The information is tailored for researchers, scientists, and professionals involved in drug development who require high-quality, reliable deuterated standards for their studies. This document summarizes quantitative data in structured tables, presents detailed experimental protocols, and includes visualizations of relevant biological pathways and experimental workflows.

Commercial Sources and Purity of this compound

This compound, the deuterium-labeled analogue of Miglustat, is a critical tool for researchers, primarily serving as an internal standard in quantitative mass spectrometry-based analyses. Several reputable chemical suppliers offer research-grade this compound. The purity of these compounds is a crucial factor for ensuring accurate and reproducible experimental results. Below is a summary of commercially available this compound, detailing the supplier, catalog number, and reported purity.

| Supplier | Catalog Number | Purity |

| MedChemExpress | HY-110363S | 99.40%[1] |

| Cayman Chemical | 21066 | ≥98% |

| Alsachim | 6001 | >98% (isotopic) |

| Toronto Research Chemicals | M345002 | 98% (chemical), 99% (isotopic) |

Note: Purity specifications are subject to change and may vary between batches. It is recommended to consult the supplier's Certificate of Analysis (CoA) for the most current and detailed information.

Experimental Protocols

The predominant application of this compound in research is as an internal standard for the accurate quantification of Miglustat in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantification of Miglustat in Biological Samples using LC-MS/MS with this compound Internal Standard

This protocol outlines a general procedure for the analysis of Miglustat in plasma or other biological samples.

2.1.1. Materials and Reagents

-

Miglustat analytical standard

-

This compound internal standard

-

Acetonitrile (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Formic acid (FA), LC-MS grade

-

Ultrapure water

-

Biological matrix (e.g., plasma, cell lysate)

-

Protein precipitation solvent (e.g., ACN or MeOH with 0.1% FA)

-

LC column (e.g., C18 reverse-phase column)

-

LC-MS/MS system

2.1.2. Sample Preparation

-

Standard and Internal Standard Preparation: Prepare stock solutions of Miglustat and this compound in a suitable solvent (e.g., methanol or water). From these, prepare a series of working standard solutions for the calibration curve and quality control (QC) samples by spiking the appropriate amounts into the biological matrix. Prepare a working solution of the internal standard (this compound).

-

Protein Precipitation: To a 100 µL aliquot of the biological sample (blank, standard, QC, or unknown), add a fixed volume (e.g., 300 µL) of the cold protein precipitation solvent containing the this compound internal standard at a known concentration.

-

Vortex and Centrifuge: Vortex the samples vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation. Centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

2.1.3. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 reverse-phase column is commonly used.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient starts with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the analytes.

-

Flow Rate: A flow rate of 0.3-0.5 mL/min is common.

-

Injection Volume: 5-10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for Miglustat and this compound.

-

Miglustat: The transition to monitor is typically m/z 220.2 → 158.1.

-

This compound: The transition to monitor is typically m/z 229.2 → 167.1.

-

-

Optimization: Optimize MS parameters such as collision energy and declustering potential for both analytes to achieve maximum sensitivity.

-

2.1.4. Data Analysis

-

Integrate the peak areas for both Miglustat and this compound.

-

Calculate the ratio of the peak area of Miglustat to the peak area of this compound.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the Miglustat standards.

-

Determine the concentration of Miglustat in the unknown samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathways and Experimental Workflows

Visualizing the biological context and experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to Miglustat.

Inhibition of Glucosylceramide Synthase by Miglustat

Miglustat's primary mechanism of action is the inhibition of glucosylceramide synthase, a key enzyme in the biosynthesis of glycosphingolipids. This inhibition forms the basis of its therapeutic effect in diseases like Gaucher disease type 1.[2][3]

Caption: Inhibition of Glucosylceramide Synthase by Miglustat.

Influence of Miglustat on the TGF-β/Smad Signaling Pathway

Recent research has suggested that Miglustat may also exert its effects through other pathways. For instance, it has been shown to mitigate liver fibrosis by suppressing the Transforming Growth Factor-β (TGF-β)/Smad signaling pathway.

Caption: Miglustat's Influence on the TGF-β/Smad Pathway.

Experimental Workflow for LC-MS/MS Quantification of Miglustat

The following diagram illustrates the logical flow of an experiment to quantify Miglustat in a biological sample using this compound as an internal standard.

Caption: Experimental Workflow for Miglustat Quantification.

Conclusion

This compound is an indispensable tool for researchers studying the pharmacokinetics and mechanism of action of Miglustat. Its high purity and commercial availability make it a reliable internal standard for LC-MS/MS applications, ensuring the accuracy and precision of quantitative data. The provided experimental protocol and workflow diagrams offer a practical guide for its implementation in the laboratory. Furthermore, understanding the signaling pathways affected by Miglustat provides a broader context for its biological effects and potential therapeutic applications. As research in this area continues, the demand for high-quality deuterated standards like this compound will undoubtedly grow.

References

- 1. Pharmacokinetics, safety and tolerability of miglustat in the treatment of pediatric patients with GM2 gangliosidosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Convenient and Sensitive Measurement of Lactosylceramide Synthase Activity Using Deuterated Glucosylceramide and Mass Spectrometry [mdpi.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

Structural Elucidation of Miglustat-d9 by NMR Spectroscopy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the structural elucidation of Miglustat-d9, a deuterated analog of the glucosylceramide synthase inhibitor Miglustat, utilizing a suite of Nuclear Magnetic Resonance (NMR) spectroscopy techniques. This document provides a comprehensive overview of the methodologies and expected data for the complete structural assignment of this compound, intended for professionals in drug development and chemical analysis.

Introduction to Miglustat and its Deuterated Analog

Miglustat, chemically known as N-butyldeoxynojirimycin, is an N-alkylated imino sugar that functions as a competitive and reversible inhibitor of glucosylceramide synthase. This enzyme is pivotal in the biosynthesis of most glycosphingolipids. Miglustat is primarily used in the treatment of Type I Gaucher disease. The deuterated version, this compound, is isotopically labeled and commonly used as an internal standard in quantitative analyses such as NMR and mass spectrometry. In this compound, the nine hydrogen atoms on the N-butyl chain are replaced with deuterium. This isotopic substitution has a predictable effect on the NMR spectra, which is key to its structural verification.

Predicted NMR Spectroscopic Data for this compound

The structural elucidation of this compound relies on a comparative analysis with its non-deuterated counterpart, Miglustat. The deuteration of the butyl chain leads to the disappearance of proton signals and alterations in the carbon signals corresponding to this moiety in the respective NMR spectra.

Atom Numbering Convention

For clarity in spectral assignments, the following atom numbering scheme for the Miglustat molecule is used throughout this guide:

Note: This is a simplified 2D representation. The actual stereochemistry is (2R,3R,4R,5S)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol.

Quantitative NMR Data

The following tables summarize the expected quantitative NMR data for Miglustat and the predicted changes for this compound. The ¹H NMR data for Miglustat is based on published assignments. The ¹³C NMR data is compiled from various spectral databases and literature sources.

Table 1: ¹H NMR Chemical Shift Data (Predicted for this compound in D₂O)

| Atom | Miglustat (ppm) | This compound (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1a | ~3.8 | ~3.8 | dd | J ≈ 11.5, 5.5 |

| H-1b | ~3.6 | ~3.6 | t | J ≈ 11.5 |

| H-2 | ~3.2 | ~3.2 | m | |

| H-3 | ~3.4 | ~3.4 | t | J ≈ 9.5 |

| H-4 | ~3.3 | ~3.3 | t | J ≈ 9.5 |

| H-5 | ~2.8 | ~2.8 | m | |

| H-6a,b | ~2.6, ~3.1 | Absent | m | |

| H-7a,b | ~1.5 | Absent | m | |

| H-8a,b | ~1.3 | Absent | m | |

| H-9 | ~0.9 | Absent | t | J ≈ 7.5 |

Table 2: ¹³C NMR Chemical Shift Data (Predicted for this compound in D₂O)

| Atom | Miglustat (ppm) | This compound (ppm, Predicted) | DEPT-135 Multiplicity |

| C-1 | ~61.5 | ~61.5 | CH₂ (Negative) |

| C-2 | ~69.0 | ~69.0 | CH (Positive) |

| C-3 | ~71.0 | ~71.0 | CH (Positive) |

| C-4 | ~72.0 | ~72.0 | CH (Positive) |

| C-5 | ~79.0 | ~79.0 | CH (Positive) |

| C-6 | ~54.0 | ~54.0 (Signal may be broadened/split by C-D coupling) | CH₂ (Negative) |

| C-7 | ~29.0 | ~29.0 (Signal may be broadened/split by C-D coupling) | CH₂ (Negative) |

| C-8 | ~20.0 | ~20.0 (Signal may be broadened/split by C-D coupling) | CH₂ (Negative) |

| C-9 | ~14.0 | ~14.0 (Signal may be broadened/split by C-D coupling) | CH₃ (Positive) |

Experimental Protocols

Detailed methodologies for the key NMR experiments required for the structural elucidation of this compound are provided below.

Sample Preparation

-

Dissolution : Accurately weigh 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, Methanol-d₄, or DMSO-d₆). Miglustat is highly soluble in water.

-

Filtration : To ensure a homogenous magnetic field, filter the solution through a glass wool or cotton plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Internal Standard : For precise chemical shift referencing, a suitable internal standard (e.g., DSS for D₂O) can be added, although referencing to the residual solvent peak is also common.

1D NMR Spectroscopy (¹H and ¹³C)

-

¹H NMR : This is the initial and fundamental experiment. For this compound, the spectrum is expected to be simplified compared to Miglustat, with the complete absence of signals corresponding to the butyl chain protons. The remaining signals from the piperidine ring and hydroxymethyl group will confirm the core structure.

-

¹³C NMR : A standard proton-decoupled ¹³C NMR experiment will provide a single peak for each unique carbon atom. In this compound, the signals for the butyl chain carbons (C6-C9) will likely be broadened and show splitting due to coupling with deuterium.

-

DEPT-135 and DEPT-90 : These experiments are crucial for determining the multiplicity of each carbon signal.

-

DEPT-90 : Will only show signals for CH groups.

-

DEPT-135 : Will show positive signals for CH and CH₃ groups and negative signals for CH₂ groups. Quaternary carbons are absent in both DEPT spectra. This allows for the unambiguous assignment of the carbon types in the piperidine ring and the butyl chain.

-

2D NMR Spectroscopy

-

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. A COSY spectrum of this compound will show correlations between adjacent protons on the piperidine ring and the hydroxymethyl group, allowing for the tracing of the proton connectivity within the core structure. No cross-peaks will be observed for the butyl chain protons.

-

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates the chemical shifts of protons with their directly attached carbon atoms. The HSQC spectrum will show a cross-peak for each C-H bond. This is a powerful tool for assigning the carbon signals based on the already assigned proton signals. For this compound, no cross-peaks will be observed for the deuterated butyl chain carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals correlations between protons and carbons that are two or three bonds away. HMBC is essential for piecing together the molecular skeleton by connecting different spin systems. For instance, correlations from the protons on C-1 and C-5 to the carbons of the piperidine ring will confirm the overall connectivity.

Visualizing the Elucidation Workflow and Logic

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical relationships between the different NMR experiments in the structural elucidation of this compound.

Experimental Workflow

Caption: Experimental workflow for this compound structural elucidation.

Logical Relationships of NMR Experiments

Caption: Logical connections between NMR experiments for structure determination.

Conclusion

The structural elucidation of this compound is a systematic process that leverages a combination of 1D and 2D NMR techniques. By comparing the spectra of the deuterated compound with its well-characterized non-deuterated analog, a complete and unambiguous assignment of the structure can be achieved. The absence of proton signals from the butyl chain in the ¹H NMR spectrum, coupled with the corresponding changes in the ¹³C NMR and the connectivity information from COSY, HSQC, and HMBC experiments, provides definitive proof of the structure of this compound. This guide provides the necessary framework for researchers and scientists to confidently perform and interpret the NMR data for the structural verification of this important isotopically labeled compound.

In-Depth Technical Guide: Theoretical vs. Experimental Mass of Miglustat-d9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the theoretical and experimental mass of Miglustat-d9, a deuterated isotopologue of Miglustat. This document outlines the core principles of its mass determination, a generalized experimental protocol for its quantification, and its mechanism of action within the glycosphingolipid synthesis pathway.

Data Presentation: Mass of this compound

The following table summarizes the key quantitative data regarding the mass of this compound and its commonly available hydrochloride salt. The experimental mass is predicated on high-resolution mass spectrometry analysis, which is expected to align closely with the calculated theoretical monoisotopic mass.

| Compound | Chemical Formula | Theoretical Mass (Da) | Notes |

| This compound | C₁₀H₁₂D₉NO₄ | 228.33 - 228.34[1][2] | Free base form. |

| This compound HCl | C₁₀H₁₂D₉NO₄·HCl | 264.79 - 264.8[3][4] | Hydrochloride salt form. |

Experimental Protocols: Mass Determination by Liquid Chromatography-Mass Spectrometry (LC-MS)

The determination of the experimental mass and the quantification of this compound in biological matrices are typically performed using Liquid Chromatography coupled with Mass Spectrometry (LC-MS). This compound is often used as an internal standard for the quantification of Miglustat itself. The following is a generalized protocol for the quantitative analysis of a small molecule like this compound.

Objective: To determine the concentration of this compound in a given sample (e.g., plasma, tissue homogenate) using a triple-quadrupole mass spectrometer.

1. Sample Preparation:

- Standard Curve Preparation: Prepare a series of calibration standards with known concentrations of this compound in the relevant biological matrix.

- Internal Standard: If quantifying Miglustat, this compound would serve as the internal standard. For quantifying this compound itself, a different stable isotope-labeled analog could be used.

- Protein Precipitation: For plasma samples, precipitate proteins by adding a threefold volume of a cold organic solvent (e.g., acetonitrile or methanol).

- Centrifugation: Vortex the mixture and then centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.

- Supernatant Collection: Carefully collect the supernatant for LC-MS analysis.

2. Liquid Chromatography (LC) Conditions:

- Column: A reverse-phase C18 column is typically suitable for separating small polar molecules.

- Mobile Phase A: 0.1% formic acid in water.

- Mobile Phase B: 0.1% formic acid in acetonitrile.

- Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the analyte. The specific gradient will need to be optimized.

- Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

- Injection Volume: 5-10 µL.

3. Mass Spectrometry (MS) Conditions:

- Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally effective for Miglustat.

- Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification on a triple-quadrupole mass spectrometer due to its high sensitivity and selectivity.

- MRM Transitions:

- The precursor ion (Q1) will be the [M+H]⁺ adduct of this compound.

- The collision-induced dissociation (CID) in Q2 will generate specific product ions.

- The most stable and abundant product ion will be monitored in Q3.

- The specific m/z values for the precursor and product ions need to be determined by direct infusion of a standard solution.

- Optimization: Parameters such as declustering potential, collision energy, and cell exit potential must be optimized for the specific analyte and instrument to maximize signal intensity.

4. Data Analysis:

- Quantification: The concentration of this compound in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

- Software: Instrument-specific software is used to process the chromatograms and perform the regression analysis for the calibration curve.

Signaling Pathway and Mechanism of Action

Miglustat functions as a competitive and reversible inhibitor of the enzyme glucosylceramide synthase (GCS). This enzyme is crucial for the first step in the biosynthesis of most glycosphingolipids. By inhibiting GCS, Miglustat reduces the production of glucosylceramide, thereby preventing the accumulation of its downstream metabolites in lysosomal storage disorders like Gaucher disease type 1.

Caption: Mechanism of action of Miglustat in the glycosphingolipid synthesis pathway.

Caption: General experimental workflow for quantitative analysis by LC-MS.

References

Methodological & Application

Application Note: Quantitative Analysis of Miglustat in Human Plasma using a Novel LC-MS/MS Method with Miglustat-d9 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Miglustat in human plasma. The method utilizes a stable isotope-labeled internal standard, Miglustat-d9, to ensure high accuracy and precision. A simple protein precipitation step is employed for sample preparation, allowing for a high-throughput workflow. Chromatographic separation is achieved on a C18 reversed-phase column followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring precise measurement of Miglustat.

Introduction

Miglustat is an N-alkylated iminosugar that acts as a competitive and reversible inhibitor of the enzyme glucosylceramide synthase. This enzyme is crucial in the biosynthesis of most glycosphingolipids. Miglustat is approved for the treatment of mild to moderate type 1 Gaucher disease and Niemann-Pick disease type C. Given its therapeutic importance, a reliable and accurate method for the quantification of Miglustat in biological matrices is essential for pharmacokinetic and toxicokinetic studies.

LC-MS/MS has become the gold standard for bioanalytical quantification due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard, such as this compound, is the preferred approach as it closely mimics the analyte's behavior during sample preparation and ionization, thus correcting for matrix effects and improving data quality. This application note presents a complete protocol for the quantitative analysis of Miglustat in human plasma using this compound as the internal standard.

Experimental Protocols

Materials and Reagents

-

Miglustat analytical standard

-

This compound (N-butyl-d9-deoxynojirimycin) internal standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium hydroxide solution (25%)

-

Water (HPLC grade)

-

Human plasma (collected in K2EDTA tubes)

Sample Preparation

A protein precipitation method is used for the extraction of Miglustat from human plasma.

-

Spiking of Internal Standard : To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution (e.g., 100 ng/mL in 50:50 acetonitrile:water).

-

Protein Precipitation : Add 300 µL of cold acetonitrile to the plasma sample.

-

Vortexing : Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifugation : Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer : Carefully transfer 200 µL of the clear supernatant to a clean autosampler vial or a 96-well plate.

-

Injection : Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

Liquid Chromatography

-

HPLC System : A high-performance liquid chromatography (HPLC) system capable of binary gradient elution.

-

Column : A reversed-phase C18 column (e.g., Gemini C18, 2.1 mm × 50 mm, 5 µm particle size) is recommended.[1][2]

-

Mobile Phase A : Water with 0.01% ammonium hydroxide solution.[2]

-

Mobile Phase B : Methanol with 0.01% ammonium hydroxide solution.[2]

-

Flow Rate : 600 µL/min.[2]

-

Gradient : A binary gradient can be optimized for the separation.

-

Column Temperature : 40°C.

-

Autosampler Temperature : 20°C.

Mass Spectrometry

-

Mass Spectrometer : A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

-

Ionization Mode : Positive ion mode.

-

Scan Type : Multiple Reaction Monitoring (MRM).

-

MRM Transitions :

-

Miglustat : m/z 220.1 → 158.0

-

This compound : m/z 229.1 → 158.0 (proposed)

-

Data Presentation

The following tables summarize the expected quantitative performance of the method based on similar validated assays for Miglustat.

Table 1: Linearity and Range

| Analyte | Matrix | Calibration Range (ng/mL) | Correlation Coefficient (r²) |

| Miglustat | Human Plasma | 10 - 10,000 | >0.995 |

Table 2: Precision and Accuracy

| Analyte | Matrix | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| Miglustat | Human Plasma | 30 (LQC) | < 15 | 85 - 115 | < 15 | 85 - 115 |

| Miglustat | Human Plasma | 500 (MQC) | < 15 | 85 - 115 | < 15 | 85 - 115 |

| Miglustat | Human Plasma | 8000 (HQC) | < 15 | 85 - 115 | < 15 | 85 - 115 |

Table 3: Sensitivity

| Analyte | Matrix | Lower Limit of Quantification (LLOQ) (ng/mL) |

| Miglustat | Human Plasma | 10 |

Visualizations

Caption: LC-MS/MS workflow for the quantification of Miglustat in plasma.

References

Application Note: Quantification of Miglustat in Biological Samples using Miglustat-d9 as an Internal Standard by LC-MS/MS

Introduction

Miglustat is an inhibitor of glucosylceramide synthase, an enzyme involved in the synthesis of glycosphingolipids. It is used in the treatment of Type I Gaucher disease.[1] Accurate and reliable quantification of Miglustat in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Miglustat in biological samples, such as plasma, using its deuterated stable isotope, Miglustat-d9, as an internal standard.[2] The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry, as it effectively corrects for matrix effects and variations in sample processing and instrument response.

The protocol employs a simple and efficient protein precipitation method for sample preparation, followed by analysis using LC-MS/MS with electrospray ionization (ESI) in positive ion mode and Selected Reaction Monitoring (SRM).

Physicochemical Properties of Miglustat

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₁NO₄ | [3] |

| Molecular Weight | 219.28 g/mol | [3] |

| Water Solubility | Highly soluble (>1000 mg/mL) | [4] |

| LogP | -0.6 |

Experimental Workflow

Caption: Experimental workflow for the quantification of Miglustat.

Detailed Protocols

1. Materials and Reagents

-

Miglustat analytical standard

-

This compound analytical standard

-

Acetonitrile (HPLC or LC-MS grade)

-

Methanol (HPLC or LC-MS grade)

-

Water (HPLC or LC-MS grade, Type I)

-

Ammonium acetate (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Human plasma (or other biological matrix) collected in K2EDTA tubes

-

Microcentrifuge tubes (1.5 mL)

-

Calibrated pipettes

-

Vortex mixer

-

Microcentrifuge

2. Stock and Working Solution Preparation

2.1. Miglustat Stock Solution (1 mg/mL)

-

Accurately weigh approximately 10 mg of Miglustat analytical standard and dissolve it in 10 mL of methanol to obtain a 1 mg/mL stock solution.

-

Store the stock solution at -20°C.

2.2. This compound Internal Standard (IS) Stock Solution (1 mg/mL)

-

Accurately weigh approximately 1 mg of this compound analytical standard and dissolve it in 1 mL of methanol to obtain a 1 mg/mL stock solution.

-

Store the stock solution at -20°C.

2.3. Miglustat Working Standards

-

Prepare a series of working standard solutions by serially diluting the Miglustat stock solution with a 50:50 (v/v) mixture of acetonitrile and water to achieve the desired concentrations for the calibration curve.

2.4. This compound Internal Standard (IS) Working Solution (e.g., 100 ng/mL)

-

Prepare an IS working solution by diluting the this compound stock solution with a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of 100 ng/mL.

3. Sample Preparation (Protein Precipitation)

The following protocol is for the extraction of Miglustat from plasma samples.

Caption: Step-by-step sample preparation protocol.

4. LC-MS/MS Method

4.1. Liquid Chromatography (LC) Parameters

| Parameter | Condition 1 (HILIC) | Condition 2 (Reversed-Phase) |

| Column | Atlantis HILIC (3 µm, 150 mm x 2.1 mm) | Gemini C18 (5 µm, 50 mm x 2.1 mm) |

| Mobile Phase A | 10 mM Ammonium Acetate in Water | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile | Acetonitrile with 0.1% Formic Acid |

| Gradient | Isocratic: 75% B | Gradient elution may be required |

| Flow Rate | 230 µL/min | 600 µL/min |

| Column Temperature | 30°C | 40°C |

| Injection Volume | 5 µL | 10 µL |

4.2. Mass Spectrometry (MS) Parameters

| Parameter | Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Selected Reaction Monitoring (SRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 350°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

4.3. Selected Reaction Monitoring (SRM) Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |

| Miglustat | 220.1 | 158.0 | 0.1 | 25 | 15 |

| This compound (IS) | 229.1 | 158.0 | 0.1 | 25 | 15 |

5. Method Validation

The analytical method should be validated according to the FDA's "Bioanalytical Method Validation Guidance for Industry". Key validation parameters are summarized below.

| Validation Parameter | Acceptance Criteria |

| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in blank matrix from at least six different sources. |

| Matrix Effect | The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤ 15%. |

| Calibration Curve | At least 6 non-zero standards, with a correlation coefficient (r²) of ≥ 0.99. |

| Accuracy and Precision | Within-run and between-run precision (%CV) should be ≤ 15% (≤ 20% at LLOQ), and accuracy (% bias) should be within ±15% (±20% at LLOQ). |

| Recovery | Consistent and reproducible recovery is required. |

| Stability | Analyte stability should be demonstrated under various storage and processing conditions (freeze-thaw, short-term, long-term, and post-preparative). |

6. Data Analysis

The concentration of Miglustat in the samples is determined by calculating the peak area ratio of the analyte to the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their corresponding concentrations. The concentration of Miglustat in the unknown samples is then interpolated from this calibration curve using a weighted (1/x²) linear regression.

This application note provides a comprehensive and detailed protocol for the quantitative analysis of Miglustat in biological samples using LC-MS/MS with this compound as an internal standard. The described method is sensitive, selective, and robust, making it suitable for a wide range of applications in drug development and clinical research. The provided protocols and validation guidelines will assist researchers in establishing a reliable bioanalytical method for Miglustat.

References

Application Notes and Protocols for Miglustat-d9 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Miglustat, an N-alkylated iminosugar, is a reversible and competitive inhibitor of glucosylceramide synthase, the enzyme responsible for the initial step in the biosynthesis of most glycosphingolipids.[1][2][3] This mechanism of action, known as substrate reduction therapy, makes it a valuable tool for studying and potentially treating glycosphingolipid storage disorders such as Gaucher disease and Niemann-Pick disease type C.[2][4] Miglustat has also been shown to influence other cellular pathways, including the TGF-β/Smad pathway and autophagy.

Miglustat-d9 is a deuterated form of Miglustat. The substitution of hydrogen with deuterium atoms provides a higher mass, making it a useful tool for tracer studies and as an internal standard in quantitative analyses using mass spectrometry. Deuteration can sometimes alter the pharmacokinetic and metabolic profiles of drugs, a factor to consider in experimental design.

These application notes provide a comprehensive protocol for the use of this compound in cell culture experiments, covering everything from stock solution preparation to detailed experimental procedures and data interpretation.

Data Presentation

Table 1: Physicochemical Properties and Solubility of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂D₉NO₄ | |

| Molecular Weight | 228.33 g/mol | N/A |

| Solubility in DMSO | Soluble to 75 mM | |

| Solubility in Water | Soluble to 75 mM | |

| Storage | Store at -20°C |

Note: For Miglustat (non-deuterated), it is highly soluble in water (>1000 mg/mL as a free base).

Table 2: Illustrative IC50 Values of Miglustat in a Cancer Cell Line

The half-maximal inhibitory concentration (IC50) of Miglustat can vary significantly depending on the cell line, assay method, and incubation time. Researchers should determine the IC50 for their specific experimental system. The following is an example from the literature for the non-deuterated form.

| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |

| HL-60 | Human Promyelocytic Leukemia | 20 | Glucosyltransferase-catalysed biosynthesis of glucosylceramide |

Table 3: Example of Miglustat's Effect on Glycosphingolipid Levels in Feline Niemann-Pick Disease Type C Model

This table provides an example of the quantitative effects of Miglustat on glycosphingolipid levels in an in vivo model, which can be indicative of its effects in cell culture. Researchers should perform similar quantitative analyses in their specific cell lines.

| Glycosphingolipid | Treatment Group | Concentration (nmol/g wet weight tissue) | Percentage Change | Reference |

| GM2 (Cerebrum) | Untreated NPC cats | 414 ± 62 | - | |

| Miglustat-treated NPC cats | 284 ± 63 | ↓ 31.4% | ||

| GM2 (Cerebellum) | Untreated NPC cats | 1032 ± 138 | - | |

| Miglustat-treated NPC cats | 536 ± 96 | ↓ 48.1% | ||

| Glucosylceramide (Cerebral Cortex) | Untreated NPC cats | ~100 | - | |

| Miglustat-treated NPC cats | ~300 | ↑ 200% | ||

| Lactosylceramide (Cerebral Cortex) | Untreated NPC cats | ~150 | - | |

| Miglustat-treated NPC cats | ~75 | ↓ 50% |

NPC: Niemann-Pick disease type C

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Sterile microcentrifuge tubes

Protocol:

-

Based on the desired stock concentration (e.g., 10 mM), calculate the required amount of this compound powder and DMSO.

-

In a sterile microcentrifuge tube, dissolve the this compound powder in the calculated volume of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C.

Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effects of this compound on a chosen cell line and helps in determining the IC50 value.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound stock solution

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Phosphate-buffered saline (PBS)

Protocol:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium from the stock solution.

-

Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO at the same concentration as the highest this compound concentration) and a no-treatment control.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blot Analysis of TGF-β/Smad Signaling Pathway

This protocol allows for the analysis of protein expression changes in the TGF-β/Smad pathway upon treatment with this compound.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Smad2, anti-p-Smad3, anti-Smad2/3, anti-Smad4, anti-TGF-βR1)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Seed cells and treat with the desired concentration of this compound for the appropriate duration.

-

Lyse the cells using RIPA buffer and quantify the protein concentration using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Quantification of Autophagy (LC3 Turnover Assay)

This protocol measures autophagic flux by monitoring the conversion of LC3-I to LC3-II via Western blot.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound

-

Lysosomal inhibitors (e.g., Bafilomycin A1 or Chloroquine)

-

Western blot reagents (as listed in Protocol 3)

-

Primary antibody against LC3

Protocol:

-

Seed cells and treat with this compound. For each condition, prepare two sets of samples.

-

In the last 2-4 hours of the this compound treatment, add a lysosomal inhibitor to one set of the samples. The other set remains untreated with the inhibitor.

-

Lyse the cells and perform Western blot analysis as described in Protocol 3, using an anti-LC3 antibody.

-

Two bands, LC3-I (cytosolic) and LC3-II (lipidated, autophagosome-associated), will be detected.

-

Autophagic flux is determined by the difference in the amount of LC3-II between the samples with and without the lysosomal inhibitor. An increase in this difference upon this compound treatment indicates an induction of autophagy.

Mandatory Visualization

References

Application Notes and Protocols for Miglustat-d9 Analysis in Plasma

For Researchers, Scientists, and Drug Development Professionals

Introduction

Miglustat (N-butyldeoxynojirimycin) is an inhibitor of the enzyme glucosylceramide synthase, which is indicated for the treatment of lysosomal storage disorders such as Gaucher disease and Niemann-Pick disease type C. The analysis of Miglustat and its stable isotope-labeled internal standard, Miglustat-d9, in plasma is crucial for pharmacokinetic and therapeutic drug monitoring studies. Accurate and precise quantification of these compounds requires robust and reliable sample preparation techniques to remove endogenous interferences from the complex plasma matrix.

This document provides detailed application notes and protocols for three common sample preparation techniques for the analysis of this compound in plasma: Protein Precipitation (PPT) , Liquid-Liquid Extraction (LLE) , and Solid-Phase Extraction (SPE) . The information is intended to guide researchers and scientists in selecting and implementing the most suitable method for their analytical needs.

Physicochemical Properties of Miglustat

Understanding the physicochemical properties of Miglustat is essential for developing effective extraction methods.

| Property | Value | Implication for Extraction |

| Molecular Formula | C₁₀H₂₁NO₄ | - |

| Molecular Weight | 219.28 g/mol | - |

| Polarity | High | Highly soluble in water. |

| logP | -0.6 | Indicates hydrophilicity. |

| pKa | Basic | Can be protonated in acidic conditions. |